molecular formula C18H22N4O3S B11041124 ethyl 4-({[(4-cyclopropyl-5-ethyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetyl}amino)benzoate

ethyl 4-({[(4-cyclopropyl-5-ethyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetyl}amino)benzoate

Cat. No.: B11041124
M. Wt: 374.5 g/mol
InChI Key: KHTZLNJBODNBTF-UHFFFAOYSA-N
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Description

Ethyl 4-({[(4-cyclopropyl-5-ethyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetyl}amino)benzoate is a synthetic organic compound characterized by its unique triazole and benzoate moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-({[(4-cyclopropyl-5-ethyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetyl}amino)benzoate typically involves multiple steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized via a cyclization reaction involving hydrazine derivatives and appropriate alkylating agents under acidic or basic conditions.

    Attachment of the Sulfanyl Group: The sulfanyl group is introduced through a nucleophilic substitution reaction, where a thiol reacts with a suitable electrophile.

    Acetylation: The acetyl group is added using acetic anhydride or acetyl chloride in the presence of a base such as pyridine.

    Coupling with Benzoate: The final step involves coupling the triazole derivative with ethyl 4-aminobenzoate using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, forming sulfoxides or sulfones.

    Reduction: Reduction reactions can target the triazole ring or the benzoate ester, potentially leading to the formation of alcohols or amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the ester or amide functionalities.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles such as amines or thiols in the presence of bases like sodium hydride (NaH) or potassium carbonate (K2CO3).

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohols and amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 4-({[(4-cyclopropyl-5-ethyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetyl}amino)benzoate has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as an antimicrobial or antifungal agent due to the bioactivity of the triazole ring.

    Materials Science: The compound’s unique structure makes it a candidate for use in the development of novel polymers or as a building block in supramolecular chemistry.

    Biological Studies: It can be used as a probe to study enzyme interactions or as a ligand in receptor binding studies.

    Industrial Applications: Potential use in the synthesis of advanced materials or as an intermediate in the production of pharmaceuticals.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 4-({[(4-ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetyl}amino)benzoate
  • Ethyl 4-({[(4-cyclohexyl-5-ethyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetyl}amino)benzoate

Uniqueness

Ethyl 4-({[(4-cyclopropyl-5-ethyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetyl}amino)benzoate is unique due to the presence of the cyclopropyl group, which imparts distinct steric and electronic properties. This can influence its binding affinity and specificity towards biological targets, making it a valuable compound for drug development and other applications.

Properties

Molecular Formula

C18H22N4O3S

Molecular Weight

374.5 g/mol

IUPAC Name

ethyl 4-[[2-[(4-cyclopropyl-5-ethyl-1,2,4-triazol-3-yl)sulfanyl]acetyl]amino]benzoate

InChI

InChI=1S/C18H22N4O3S/c1-3-15-20-21-18(22(15)14-9-10-14)26-11-16(23)19-13-7-5-12(6-8-13)17(24)25-4-2/h5-8,14H,3-4,9-11H2,1-2H3,(H,19,23)

InChI Key

KHTZLNJBODNBTF-UHFFFAOYSA-N

Canonical SMILES

CCC1=NN=C(N1C2CC2)SCC(=O)NC3=CC=C(C=C3)C(=O)OCC

Origin of Product

United States

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